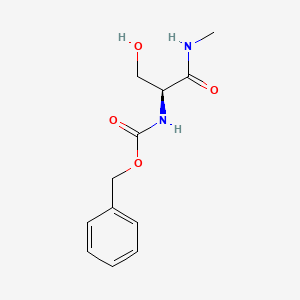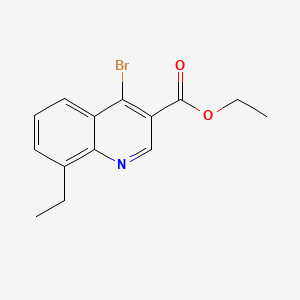
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a biotinylated derivative of somatostatin-28, a neuropeptide that plays a crucial role in inhibiting the release of various secondary hormones. This compound is particularly significant in scientific research due to its ability to bind with high affinity to specific receptors and streptavidin, making it useful for receptor affinity purification and localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 involves the biotinylation of somatostatin-28 at specific residues, namely Leu8, D-Trp22, and Tyr25. The process typically includes the following steps:
Peptide Synthesis: The somatostatin-28 peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The peptide is then biotinylated at the specified residues using biotinylation reagents under controlled conditions.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification .
化学反応の分析
Types of Reactions
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 primarily undergoes the following types of reactions:
Binding Reactions: It binds to specific receptors and streptavidin with high affinity.
Photoaffinity Cross-Linking: This reaction is used to covalently label receptors, aiding in the study of receptor-ligand interactions.
Common Reagents and Conditions
Reagents: Biotinylation reagents, HPLC solvents, and photoaffinity cross-linking agents.
Major Products
The major product formed from these reactions is the biotinylated peptide-receptor complex, which is stable and useful for various biochemical assays .
科学的研究の応用
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has a wide range of applications in scientific research:
Chemistry: Used in receptor affinity purification and localization studies.
Biology: Helps in studying receptor-ligand interactions and signaling pathways.
Industry: Utilized in the development of biochemical assays and drug discovery
作用機序
The compound exerts its effects by binding to high-affinity somatostatin receptors, which are G-protein coupled receptors. This binding inhibits the release of secondary hormones, thereby modulating various physiological processes. The biotinylated form allows for easy detection and purification using streptavidin-based systems .
類似化合物との比較
Similar Compounds
Somatostatin-28: The non-biotinylated form of the peptide.
Octreotide: A synthetic analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog used in medical treatments.
Uniqueness
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is unique due to its biotinylation, which enhances its utility in receptor affinity studies and biochemical assays. This modification allows for simultaneous binding to receptors and streptavidin, forming a stable ternary complex .
特性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBXZQMDMRVJOX-DQFQGUPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H224F3N43O45S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3502.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)






![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)

